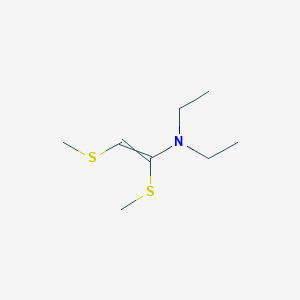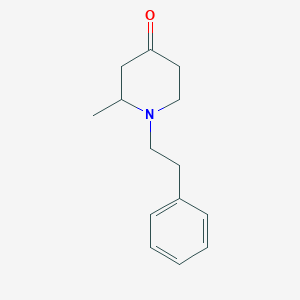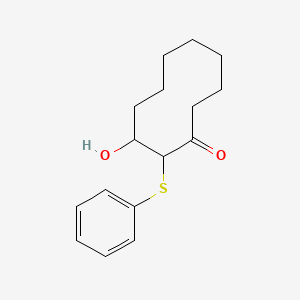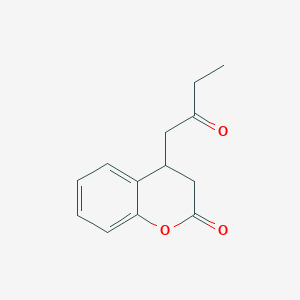![molecular formula C18H13N5 B14323181 2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine CAS No. 111997-51-4](/img/structure/B14323181.png)
2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazole ring fused with pyridine and phenyl groups, which contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps. One common method starts with the reaction of isonicotinohydrazide and isothiocyanatobenzene in ethanol under reflux conditions for 5 hours. This reaction yields 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide. The intermediate is then dissolved in a sodium hydroxide solution and refluxed for an additional 4 hours. After cooling, hydrochloric acid is added dropwise to precipitate the product, which is then recrystallized from ethanol to obtain pure this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
2-(4-Phenyl-5-pyridin-2-yl-4H-1,2,4-triazol-3-yl)cyclohexanecarboxylic Acid: Similar structure but with a cyclohexane ring.
Imidazo[4,5-b]pyridines: Contains an imidazole ring fused with pyridine.
Phenylpyrazoles: Contains a pyrazole ring fused with a phenyl group.
Uniqueness
2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine is unique due to its specific arrangement of the triazole, pyridine, and phenyl rings
特性
CAS番号 |
111997-51-4 |
|---|---|
分子式 |
C18H13N5 |
分子量 |
299.3 g/mol |
IUPAC名 |
2-(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C18H13N5/c1-2-6-15(7-3-1)23-17(14-9-12-19-13-10-14)21-22-18(23)16-8-4-5-11-20-16/h1-13H |
InChIキー |
ZIYUSDLKICLMBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C3=CC=CC=N3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)

![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)

![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)





![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)

![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)

